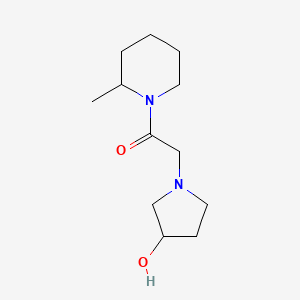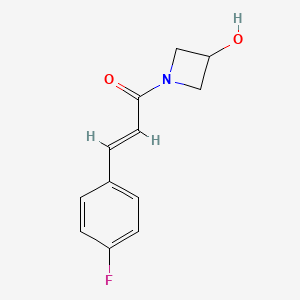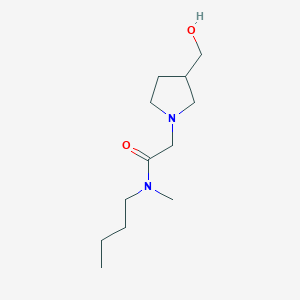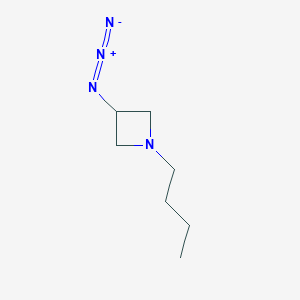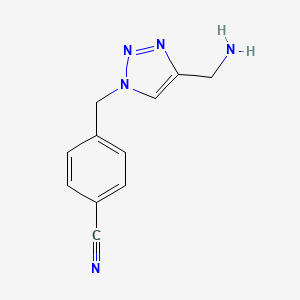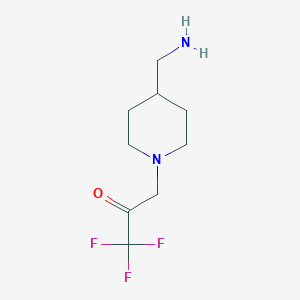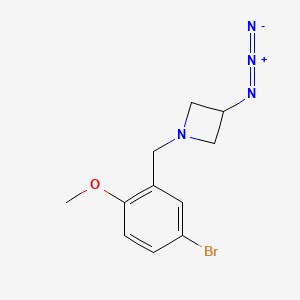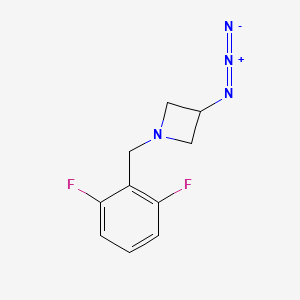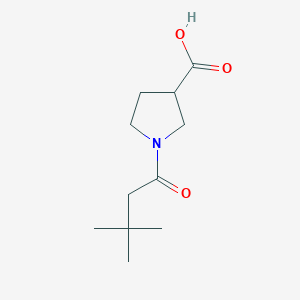
1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid is a chemical compound . It is also known by other names such as 1-PYRROLIDINECARBOXYLIC ACID, 3-AMINO-, 1,1-DIMETHYLETHYL ESTER, (3R) 3-AMINO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, ® .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 127-129 degrees . The molecular weight is 213.28 .Scientific Research Applications
Molecular Recognition and Hydrogen Bonding
A study on acid−amide intermolecular hydrogen bonding has shown that a dimethylbutynoic acid with a pyridone terminus acts as its self-complement to form an intermolecularly hydrogen-bonded dimer. This dimer is observable in crystal structures, chloroform solution, and the gas phase, highlighting the role of this compound in molecular recognition and the importance of hydrogen bonding between the amide and carboxylic acid group (Wash et al., 1997).
Redox-Annulations
In a study focusing on the C-H functionalization of cyclic amines, pyrrolidine undergoes redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, results in the formation of conjugated azomethine ylides followed by 6π-electrocyclization, leading to the synthesis of ring-fused pyrrolines. These pyrrolines can then be oxidized to pyrroles or reduced back to pyrrolidines, demonstrating the compound's versatility in chemical synthesis (Kang et al., 2015).
Preparation of Antifungal Products
Another application is found in the preparation of potential antifungal products. A method involving the reaction of activated forms of carboxylic acids with zinc dimethyl imidodicarbonimidate led to the synthesis of 4,6-dimethoxy-1,3,5-triazines in high yields. This method was successfully applied to N-benzylpyroglutamic acids, underscoring the compound's utility in developing antifungal agents (Oudir et al., 2006).
Structural Studies
The compound also plays a critical role in structural chemistry. For instance, the crystal structure of 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]-pyridin-2-yl}-3,3-dimethylbutanoic acid reveals how steric hindrance affects bond lengths and the orientation of molecular groups. This study contributes to our understanding of molecular geometry and the effects of substituents on structural parameters (Rodier et al., 1993).
Safety and Hazards
The safety information for 1-(3,3-Dimethylbutanoyl)pyrrolidine-3-carboxylic acid indicates that it causes serious eye damage . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .
properties
IUPAC Name |
1-(3,3-dimethylbutanoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)6-9(13)12-5-4-8(7-12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHSTZJTXRUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




